Apicidin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antiprotozoal Activity

- Apicidin exhibits antiprotozoal properties, meaning it can inhibit the growth of protozoa, a type of parasitic single-celled organism. Researchers have investigated its effectiveness against various protozoan parasites, including those causing babesiosis, leishmaniasis, and malaria [1].

Source

[1] ScienceDirect - "Apicidin: A novel antiprotozoal agent that inhibits inosine 5'-monophosphate dehydrogenase" ()

Cell Biology Studies

- Apicidin's ability to target specific cellular processes makes it a valuable tool in cell biology research. Scientists use it to study protein synthesis, cell cycle regulation, and the role of specific enzymes in cellular function [2].

Source

[2] National Institutes of Health - "Apicidin" ()

Investigating Cancer

- Some scientific studies have explored apicin's potential role in cancer research. Its effects on cell cycle regulation have led researchers to investigate its ability to inhibit the growth and proliferation of cancer cells [3]. It is important to note that this is an active area of research, and apicin is not currently used as a cancer treatment.

Source

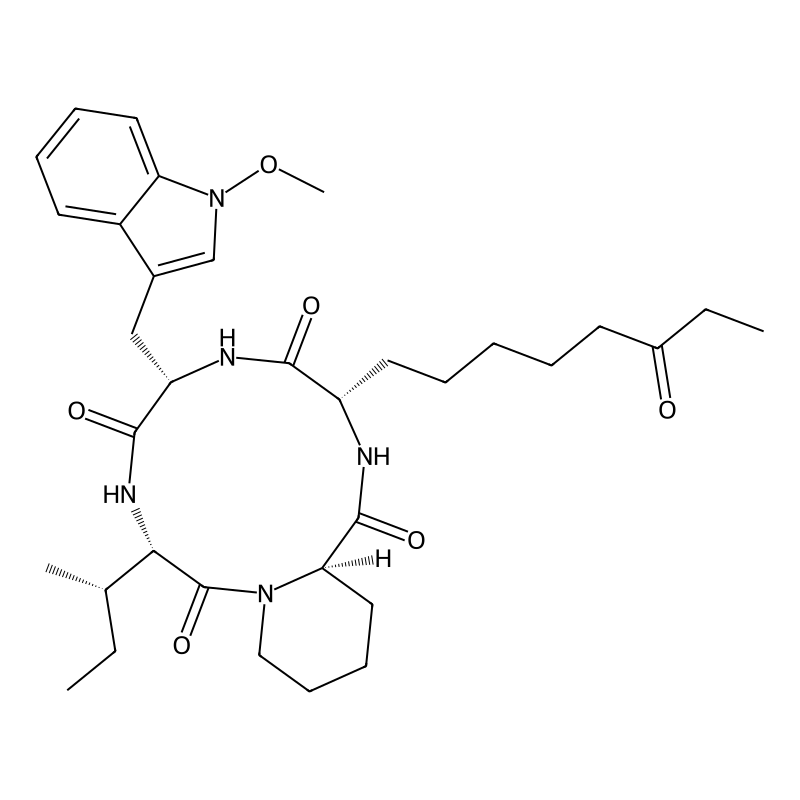

Apicidin is a cyclic tetrapeptide derived from the fungus Fusarium species, specifically known for its potent activity as a histone deacetylase inhibitor. Its chemical structure is represented as cyclo(N-O-methyl-L-tryptophanyl-L-isoleucinyl-D-pipecolinyl-L-2-amino-8-oxodecanoyl) . Apicidin has gained attention for its broad-spectrum antiprotozoal effects, particularly against Apicomplexan parasites, which include pathogens responsible for diseases such as malaria and toxoplasmosis. Its mechanism of action primarily involves the inhibition of histone deacetylase, leading to hyperacetylation of histones and subsequent alterations in gene expression that can induce cell cycle arrest and apoptosis in various cell types .

Apicidin's primary mechanism of action involves its inhibition of HDAC enzymes. By preventing HDACs from removing acetyl groups from histones, apicidin alters chromatin structure, potentially leading to changes in gene expression []. This ability to modulate gene expression makes apicidin a valuable tool for studying gene regulation and its role in various biological processes. Additionally, apicidin's antiparasitic activity is thought to be linked to its influence on parasite gene expression and essential metabolic pathways [].

Apicidin's primary chemical reaction involves the inhibition of histone deacetylase enzymes, which are crucial for the regulation of gene expression through the reversible acetylation of lysine residues on histones. By inhibiting these enzymes, apicidin promotes the accumulation of acetylated histones, thereby affecting transcriptional regulation . The binding affinity of apicidin to histone deacetylases is notably high, with an inhibitory constant (IC50) in the low nanomolar range (approximately 4 nM) .

Apicidin exhibits significant biological activities, particularly:

- Antiparasitic Activity: It has demonstrated effectiveness against various Apicomplexan parasites by inhibiting their histone deacetylase activity, which is essential for their survival and replication .

- Antitumor Activity: In cancer research, apicidin has shown promise as an antiproliferative agent against several cancer cell lines, including HeLa and Ishikawa cells. It induces cell cycle arrest at the G1 phase and promotes apoptosis through mechanisms involving the upregulation of p21WAF1/Cip1 and gelsolin .

- Anti-Angiogenesis: Apicidin has also been reported to exhibit anti-angiogenic properties, reducing levels of hypoxia-inducible factor 1-alpha (HIF-1α) in cancer models .

The synthesis of apicidin has been explored through various methods. One common approach involves solid-phase peptide synthesis techniques, where specific amino acids are sequentially added to form the cyclic structure. The synthesis typically requires protecting groups to ensure selective reactions at specific sites, followed by cyclization to yield the final product . The detailed synthetic route can be complex due to the need for precise control over stereochemistry and functional group protection.

Apicidin's applications span several fields:

- Pharmaceutical Research: Due to its potent inhibitory effects on histone deacetylases, apicidin is being investigated as a potential therapeutic agent for treating cancers and parasitic infections.

- Biochemical Studies: It serves as a valuable tool in research aimed at understanding the role of histone modifications in gene expression and cellular processes.

- Animal Models: In vivo studies have demonstrated its efficacy in reducing tumor growth in xenograft models, highlighting its potential for clinical applications .

Studies have focused on apicidin's interactions with various biological molecules. Its binding affinity for histone deacetylases has been characterized through competitive binding assays using radiolabeled analogs. These studies reveal that apicidin competes effectively with other known inhibitors for binding sites on histone deacetylases . Additionally, its effects on downstream signaling pathways related to cell cycle regulation underscore its potential therapeutic relevance.

Apicidin shares structural and functional similarities with several other compounds that inhibit histone deacetylases. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | HDAC Inhibition Potency | Notable Activities |

|---|---|---|---|

| Apicidin | Cyclic Tetrapeptide | Low nanomolar | Antiparasitic, Antitumor |

| Trichostatin A | Fungal Metabolite | Low nanomolar | Antitumor |

| HC-toxin | Fungal Metabolite | Moderate | Antitumor |

| Butyrate | Short-chain Fatty Acid | High | Histone Acetylation |

| Oxamflatin | Synthetic Compound | Moderate | Antitumor |

Uniqueness of Apicidin:

- Apicidin is distinguished by its dual activity as both an antiprotozoal agent and an antitumor compound.

- Its specific structural features contribute to its selective inhibition profile against Apicomplexan histone deacetylases compared to other inhibitors like trichostatin A or HC-toxin.

Apicidin represents a cyclic tetrapeptide compound primarily produced by specific isolates within the genus Fusarium, a cosmopolitan fungal group comprising more than 70 species with remarkable biosynthetic capabilities [1]. The initial discovery of apicidin occurred in 1996 when Singh and colleagues isolated this novel antiprotozoal agent from Fusarium pallidoroseum, which was later reclassified as Fusarium semitectum [2]. This taxonomic revision reflects the ongoing refinement of Fusarium systematics, as the genus exhibits extraordinary genetic diversity that affects both biological interactions and secondary metabolism patterns [1].

Fusarium semitectum stands as the primary natural producer of apicidin compounds, demonstrating the capacity to synthesize multiple apicidin variants including the parent compound apicidin along with analogues designated as apicidin A, B, C, D1, D2, D3, E, G, H, and I [3] [4]. This species, originally described in 1875 from banana leaf petioles, represents a fast-growing fungus capable of producing diverse mycotoxins and secondary metabolites beyond the apicidin family [3]. The fungal isolate designated KCTC16676 has been extensively characterized for apicidin production and serves as a reference strain for biosynthetic studies [5] [6].

Recent investigations have expanded the known apicidin-producing species to include Fusarium fujikuroi, a rice pathogen notorious for causing bakanae disease through gibberellin production [7] [8]. This species produces apicidin F, a structural variant containing L-phenylalanine instead of isoleucine and L-2-aminooctanedioic acid instead of the standard 2-amino-8-oxo-decanoic acid found in classical apicidin [7]. The identification of apicidin F production in Fusarium fujikuroi demonstrates that apicidin biosynthetic capability exists across multiple species within the genus, suggesting potential horizontal gene transfer or shared evolutionary origins [9].

Additional Fusarium species capable of apicidin synthesis include unspecified marine-derived isolates from mangrove environments, indicating the ecological diversity of apicidin-producing fungi [10]. These endophytic fungi from mangrove ecosystems represent a distinct ecological niche for apicidin production, expanding the known habitat range beyond terrestrial agricultural and natural environments.

Isolation Techniques from Natural Sources

The isolation of apicidin compounds from Fusarium species requires sophisticated extraction and purification methodologies that account for the compound's chemical properties and the complex nature of fungal secondary metabolite mixtures. The foundational isolation techniques developed for apicidin recovery involve multi-step processes combining solvent extraction with advanced chromatographic separation methods [3] [4].

Primary extraction protocols typically employ methanol as the initial extraction solvent, utilizing ultrasonic vibration to enhance extraction efficiency from homogenized mycelia and culture media [3]. The methanol extract undergoes concentration under reduced pressure to yield an aqueous residue, which subsequently undergoes liquid-liquid partitioning with ethyl acetate to obtain concentrated organic extracts containing apicidin compounds [3]. This biphasic extraction approach effectively separates hydrophobic apicidin molecules from water-soluble culture components and polar metabolites.

Chloroform extraction represents an alternative approach that has demonstrated significant yield improvements for apicidin recovery [6]. Research conducted on Fusarium semitectum KCTC16676 utilizing wheat-based culture media achieved remarkable yields of 5 grams of apicidin, 200 milligrams of apicidin A, and 300 milligrams of apicidin D2 from 4 kilograms of wheat cultures through optimized chloroform extraction protocols [6]. This represents a substantial improvement over previous methodologies and provides sufficient material quantities for comprehensive biological activity studies and biosynthetic pathway elucidation.

Chromatographic purification employs multiple complementary techniques to achieve the high purity levels required for structural characterization and biological evaluation. Vacuum liquid chromatography using stepwise gradient elution from 100% hexanes to 100% ethyl acetate provides initial fractionation of crude extracts [3]. Subsequent purification utilizes reverse-phase high-performance liquid chromatography with methanol-water gradient systems, typically operating at 254 nanometer UV detection for compound monitoring [3].

Advanced purification strategies incorporate silica gel chromatography with dichloromethane-ethyl acetate-methanol solvent systems to separate closely related apicidin analogues [3]. The final purification steps often require reverse-phase C18 columns with carefully optimized gradient profiles to achieve baseline separation of individual apicidin variants. Column chromatography utilizing C18 silica gel has proven particularly effective for large-scale purification, enabling the isolation of gram quantities of purified apicidin compounds [6].

Distribution in Fusarium semitectum and Fusarium fujikuroi

The distribution patterns of apicidin production within Fusarium semitectum and Fusarium fujikuroi reveal species-specific biosynthetic capabilities and genetic organization that reflect distinct evolutionary adaptations. Comprehensive phylogenetic analyses have established that only specific strains within these species possess the genetic machinery necessary for apicidin biosynthesis, indicating that this biosynthetic capacity represents a specialized metabolic trait rather than a universal species characteristic [7] [9].

Fusarium semitectum demonstrates the broadest apicidin production profile among known producing species, with certain isolates capable of synthesizing the complete spectrum of characterized apicidin variants [5]. The strain KCTC16676 has been definitively characterized as belonging to the Fusarium semitectum-Fusarium equiseti species complex through translation elongation factor 1-alpha gene sequence analysis [6]. This strain exhibits robust apicidin production under optimized culture conditions, serving as the primary source for biosynthetic gene cluster characterization and metabolic engineering studies [5].

The apicidin biosynthetic gene cluster in Fusarium semitectum spans a 63-kilobase genomic region containing 19 genes, of which eight have been demonstrated as essential for apicidin production through systematic gene deletion analysis [5]. Individual gene deletions revealed the production of specific apicidin analogues, including apicidin E, apicidin D2, and apicidin B, providing direct evidence for the biosynthetic pathway organization and gene function assignments [5].

Fusarium fujikuroi presents a contrasting distribution pattern, with apicidin F production localized to specific strains containing a modified gene cluster architecture [7] [8]. The apicidin F gene cluster in Fusarium fujikuroi is positioned at the terminal region of chromosome I and contains 12 genes designated APF1 through APF12 [8]. Notably, this cluster lacks the APS10 gene present in Fusarium semitectum, and the genes APF2 and APF3 exhibit opposite transcriptional orientations compared to their orthologues in Fusarium semitectum [8].

Comparative genomic analysis reveals that the apicidin gene cluster is absent from closely related species within the Gibberella fujikuroi species complex, including Fusarium verticillioides, Fusarium mangiferae, and Fusarium circinatum [11]. This distribution pattern suggests that apicidin biosynthetic capability was acquired through horizontal gene transfer events or represents an ancestral trait that was subsequently lost in most lineages [9].

The geographical distribution of apicidin-producing Fusarium isolates spans multiple continents and diverse ecological niches. Fusarium semitectum isolates with apicidin production capacity have been recovered from locations including Indonesia, where the type strain originated from dead cicada skin collected at Tawangmangu Botanic Garden [3]. Additional isolates have been characterized from various agricultural and natural environments, indicating widespread but sporadic distribution of this biosynthetic trait.

Ecological Significance in Fungal Metabolism

The ecological role of apicidin within Fusarium metabolism represents a complex interplay between secondary metabolite production, environmental adaptation, and competitive fitness strategies that extend beyond simple antimicrobial activity. As a histone deacetylase inhibitor, apicidin functions as a sophisticated biochemical tool that can modulate gene expression in both fungal producers and interacting organisms, suggesting multifaceted ecological functions [2] [11].

Secondary metabolite production in Fusarium species, including apicidin biosynthesis, responds dynamically to environmental stimuli and nutritional conditions that reflect ecological pressures and resource availability [12] [13]. The regulation of apicidin biosynthesis through nitrogen availability, pH conditions, and specific transcriptional controls indicates that this compound serves strategic ecological functions rather than constitutive metabolic roles [11] [12].

Nitrogen regulation represents a critical environmental factor governing apicidin production, with high glutamine concentrations specifically promoting gene cluster expression in Fusarium fujikuroi [11]. The involvement of the AreB nitrogen regulator in apicidin F cluster activation demonstrates integration with primary nitrogen metabolism, suggesting that apicidin production occurs during specific nutritional states that may correlate with competitive or stress conditions [11]. This nutritional dependence indicates that apicidin synthesis represents a conditional response to environmental cues rather than continuous production.

pH regulation through the PacC regulatory system further emphasizes the environmental responsiveness of apicidin biosynthesis [11]. The requirement for acidic conditions to optimize apicidin production aligns with typical soil and plant-associated environments where Fusarium species naturally occur [14] [15]. The PacC regulator acts as an activator of apicidin gene expression, integrating pH sensing with secondary metabolite production in a manner that likely reflects ecological niche adaptation [11].

Temperature and water activity parameters significantly influence both Fusarium growth and secondary metabolite production patterns, with optimal apicidin biosynthesis occurring at moderate temperatures around 25°C and water activity levels between 0.86 and 0.91 [16]. These conditions correspond to typical temperate agricultural environments where Fusarium species frequently encounter plant hosts and competing microorganisms, suggesting that apicidin production is optimized for specific ecological contexts.

The histone deacetylase inhibitory activity of apicidin suggests potential roles in modulating host plant defenses or competing microorganism metabolism through epigenetic mechanisms [2]. This activity could provide competitive advantages in complex microbial communities by affecting gene expression patterns in susceptible organisms, potentially suppressing defensive responses or metabolic competition.

Apicidin production may also serve internal regulatory functions within Fusarium metabolism, potentially modulating the fungal organism's own gene expression patterns in response to environmental conditions [17]. The integration of apicidin biosynthesis with global regulatory networks, including nitrogen and pH sensing systems, suggests coordination with broader metabolic adaptations that optimize survival and competitive fitness.

The taxonomic distribution of apicidin biosynthetic capability across multiple Fusarium species, combined with the complex genetic organization required for production, indicates significant evolutionary investment in maintaining this biosynthetic capacity [9]. The retention of large gene clusters spanning tens of kilobases across multiple species suggests that apicidin production provides substantial ecological advantages that justify the metabolic costs associated with synthesis.

The apicidin biosynthetic gene cluster represents a highly organized genomic region containing genes essential for the production of this cyclic tetrapeptide histone deacetylase inhibitor. Research conducted on Fusarium semitectum strain KCTC16676 revealed that the apicidin biosynthetic gene cluster spans a 63 kilobase region and contains 19 genes designated as APS1 through APS19 [1] [2].

The cluster exhibits a contiguous organization where all genes are located in close proximity to facilitate coordinated regulation and efficient biosynthesis [1]. Comprehensive gene deletion analyses demonstrated that eight genes within the cluster are absolutely required for apicidin production, while the remaining eleven genes appear to play accessory or regulatory roles [2]. The core biosynthetic machinery centers around APS1, which encodes the primary non-ribosomal peptide synthetase responsible for apicidin assembly [1] [2].

Comparative genomic analysis across different Fusarium species revealed that the apicidin cluster organization is highly conserved, with similar gene arrangements found in Fusarium fujikuroi and Fusarium poae [3] [4]. However, some species-specific variations exist, such as the presence or absence of certain accessory genes and minor rearrangements in gene order [4] [5].

The cluster demonstrates characteristics typical of fungal secondary metabolite gene clusters, including the presence of a pathway-specific transcription factor (APS2), multiple tailoring enzymes, and transport proteins [2] [4]. This organization facilitates the coordinate regulation of all genes required for apicidin biosynthesis under specific environmental conditions.

Non-Ribosomal Peptide Synthetase System

The non-ribosomal peptide synthetase system responsible for apicidin biosynthesis represents a sophisticated molecular assembly line that operates independently of ribosomes to construct the cyclic tetrapeptide structure [6] [7]. The apicidin Non-Ribosomal Peptide Synthetase employs the characteristic thiotemplate mechanism where amino acid substrates are activated, tethered to carrier proteins, and assembled through a series of condensation reactions [6].

The APS1 gene encodes a large multidomain enzyme with a predicted molecular weight of 567 kilodaltons [8]. This megaenzyme contains four modules, each responsible for incorporating one of the four amino acids that comprise apicidin: N-methoxy-L-tryptophan, L-isoleucine, D-pipecolic acid, and L-2-amino-8-oxodecanoic acid [1] [2]. Each module follows the canonical Condensation-Adenylation-Thiolation domain architecture, with additional domains for amino acid modification and peptide cyclization [6] [7].

The adenylation domains within APS1 demonstrate remarkable specificity for their cognate amino acid substrates, functioning as molecular gatekeepers that ensure correct amino acid incorporation [6] [9]. The peptidyl carrier protein domains serve as flexible tethers that transport the growing peptide chain between catalytic sites, while condensation domains catalyze peptide bond formation between adjacent amino acids [6] [9].

The thioesterase domain located at the terminal module is responsible for peptide cyclization and release from the Non-Ribosomal Peptide Synthetase assembly line [10] [9]. This domain catalyzes the intramolecular cyclization reaction that forms the characteristic cyclic tetrapeptide structure of apicidin, representing the final step in biosynthesis [11] [10].

Apicidin Synthetase Gene 1 Function

Apicidin Synthetase Gene 1 serves as the central biosynthetic enzyme in the apicidin pathway, encoding the massive non-ribosomal peptide synthetase responsible for assembling the tetrapeptide backbone [1] [2]. The APS1 gene spans 15,488 base pairs and contains a single 56 base pair intron, making it one of the largest genes within the apicidin cluster [8].

The APS1 protein demonstrates a highly modular architecture consistent with Type A linear Non-Ribosomal Peptide Synthetases, where each domain is used once during the biosynthetic process [10]. Functional analysis through targeted gene deletion confirmed that APS1 is absolutely essential for apicidin production, as deletion mutants completely lose the ability to synthesize apicidin [2] [12].

Biochemical characterization revealed that APS1 utilizes adenosine triphosphate-dependent amino acid activation to form aminoacyl-adenylate intermediates before transferring activated amino acids to the phosphopantetheine cofactor of carrier protein domains [6]. The enzyme demonstrates strict substrate specificity for the four amino acids found in apicidin, rejecting alternative substrates that could lead to unproductive side reactions [2].

The catalytic cycle of APS1 involves coordinated conformational changes that position the growing peptide chain for successive condensation reactions [13] [14]. Structural studies of related Non-Ribosomal Peptide Synthetases suggest that APS1 adopts different conformational states during amino acid activation, peptide elongation, and product release phases [15] [13].

Expression analysis demonstrated that APS1 transcription is tightly regulated and occurs primarily under specific environmental conditions that favor secondary metabolite production [2] [4]. The gene shows maximal expression during the transition from primary to secondary metabolism, typically occurring 2-3 days after culture initiation [4].

Transcriptional Regulation by APS2

APS2 functions as the master regulatory gene controlling the expression of the entire apicidin biosynthetic gene cluster [2] [12]. This gene encodes a pathway-specific transcription factor that belongs to the zinc finger protein family, containing characteristic Cys2His2 zinc finger motifs essential for DNA binding activity [2] [4].

Functional characterization through gene deletion studies revealed that APS2 is absolutely required for apicidin production, with deletion mutants showing complete loss of cluster gene expression and no detectable apicidin synthesis [2] [12]. Conversely, overexpression of APS2 resulted in dramatically increased apicidin production, demonstrating its role as a positive regulator of the biosynthetic pathway [2] [12].

The regulatory mechanism of APS2 involves direct binding to specific DNA sequences in the promoter regions of cluster genes [4]. Bioinformatic analysis identified a conserved eight-base pair motif with the consensus sequence 5'-TGACGAGA-3' present in the promoters of all apicidin cluster genes except APS2 itself [4]. This motif, designated the "Api-box", serves as the recognition sequence for APS2 binding [4].

Experimental validation through site-directed mutagenesis of the Api-box motif in the APS1 promoter resulted in drastically reduced apicidin production, confirming the functional importance of this regulatory element [4]. Chromatin immunoprecipitation assays demonstrated that APS2 physically occupies the promoter regions of target genes in vivo, establishing direct regulatory relationships [4].

The transcriptional activation mediated by APS2 appears to involve chromatin remodeling and recruitment of additional transcriptional machinery [4]. The transcription factor demonstrates autoregulatory properties, as its own expression is subject to feedback regulation that helps maintain appropriate levels of cluster gene expression [4].

Environmental responsiveness of APS2 allows the apicidin cluster to respond to external conditions favorable for secondary metabolite production [4] [16]. The transcription factor integrates signals from pH, nitrogen availability, and other environmental factors to coordinate cluster gene expression with cellular metabolism [16] [17].

Environmental Factors Affecting Biosynthetic Pathway

The apicidin biosynthetic pathway demonstrates remarkable sensitivity to various environmental conditions, with pH, nitrogen availability, and temperature serving as primary regulatory factors [4] [16] [17]. These environmental parameters directly influence both the expression of biosynthetic genes and the enzymatic activities required for apicidin production.

pH regulation represents one of the most critical environmental controls, with acidic conditions (pH 4) strongly favoring apicidin biosynthesis compared to alkaline conditions (pH 8) [16] [17]. This pH-dependent regulation is mediated through the PacC regulatory pathway, a well-characterized pH-sensing system in filamentous fungi [16] [18]. The PacC transcription factor functions as a positive regulator of apicidin cluster genes under acidic conditions, directly activating their expression [17].

Nitrogen metabolism profoundly impacts apicidin production, with high nitrogen concentrations (60 millimolar glutamine) providing optimal conditions for biosynthesis [4] [16]. The nitrogen regulatory system involving AreB (the functional homolog of AreA) serves as a positive regulator that activates apicidin gene expression under nitrogen-sufficient conditions [16] [19]. This contrasts with many secondary metabolite pathways that are typically repressed by nitrogen availability [19].

Specific nitrogen sources demonstrate differential effects on apicidin production, with L-asparagine and glutamine serving as preferred substrates [16]. The glutamine synthetase system plays a crucial role in nitrogen sensing and metabolic regulation, with deletion mutants showing severely impaired apicidin production [17].

Temperature optimization occurs around 25°C, representing the optimal balance between cellular metabolism and secondary metabolite production [20] [21]. Higher temperatures may lead to enzyme instability, while lower temperatures can reduce metabolic flux through the biosynthetic pathway [21].

Culture medium composition significantly influences apicidin yields, with wheat-based media providing superior results compared to synthetic media [20] [21]. The complex nutrient profile of wheat medium supplies essential precursor molecules and cofactors required for efficient biosynthesis [20].

Temporal regulation shows that maximum apicidin production occurs after 2-3 weeks of culture growth, coinciding with the transition from primary to secondary metabolism [20] [21]. This temporal pattern reflects the nutritional and developmental signals that trigger secondary metabolite biosynthesis in fungi [21].

Genetic Manipulation and Yield Enhancement Strategies

Genetic engineering approaches for enhancing apicidin production have focused on transcriptional activation, metabolic pathway optimization, and precursor supply enhancement [2] [12] [4]. The most successful strategy involves overexpression of the APS2 transcription factor, which resulted in significantly increased apicidin yields even under normally repressive conditions [2] [12].

Transcription factor engineering represents the most direct approach for yield improvement, as demonstrated by APS2 overexpression experiments that achieved several-fold increases in apicidin production [12]. This strategy exploits the master regulatory function of pathway-specific transcription factors to coordinately upregulate all biosynthetic genes [12] [22].

Metabolic engineering strategies have targeted amino acid precursor biosynthesis to ensure adequate substrate availability for the Non-Ribosomal Peptide Synthetase system [4]. Enhancement of pipecolic acid biosynthesis through overexpression of lysine metabolic enzymes has shown promise for increasing the availability of this critical building block [4] [23].

Culture optimization techniques have achieved substantial yield improvements through medium formulation and environmental parameter control [20] [21]. The development of optimized wheat-based media combined with precise pH and temperature control has resulted in production levels exceeding 5 grams per kilogram of culture material [21].

Strain improvement programs utilizing classical mutagenesis followed by selection for high producers have generated strains with enhanced apicidin biosynthetic capacity [20]. These approaches complement rational genetic engineering by introducing beneficial mutations that may not be obvious targets for directed modification [20].

Fermentation process optimization includes fed-batch cultivation strategies that maintain optimal nutrient levels throughout the production cycle [24]. Controlled feeding of nitrogen sources and pH adjustment during fermentation has demonstrated significant yield improvements in laboratory-scale studies [24].

Heterologous expression systems have been explored as alternative production platforms, with Pichia pastoris and other industrial microorganisms showing potential for scalable apicidin production [24]. These systems offer advantages in terms of genetic tractability, fermentation optimization, and downstream processing [24].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Acute Toxic

Wikipedia

Dates

2: Choi JH, Lee JY, Choi AY, Hwang KY, Choe W, Yoon KS, Ha J, Yeo EJ, Kang I. Apicidin induces endoplasmic reticulum stress- and mitochondrial dysfunction-associated apoptosis via phospholipase Cγ1- and Ca(2+)-dependent pathway in mouse Neuro-2a neuroblastoma cells. Apoptosis. 2012 Dec;17(12):1340-58. doi: 10.1007/s10495-012-0755-9. PubMed PMID: 22926926.

3: Ahn MY, Kang DO, Na YJ, Yoon S, Choi WS, Kang KW, Chung HY, Jung JH, Min do S, Kim HS. Histone deacetylase inhibitor, apicidin, inhibits human ovarian cancer cell migration via class II histone deacetylase 4 silencing. Cancer Lett. 2012 Dec 28;325(2):189-99. doi: 10.1016/j.canlet.2012.06.017. Epub 2012 Jul 7. PubMed PMID: 22781396.

4: Ahn MY, Ahn SG, Yoon JH. Apicidin, a histone deaceylase inhibitor, induces both apoptosis and autophagy in human oral squamous carcinoma cells. Oral Oncol. 2011 Nov;47(11):1032-8. doi: 10.1016/j.oraloncology.2011.07.027. PubMed PMID: 21856210.

5: Keleş E, Lianeri M, Jagodziński PP. Apicidin suppresses transcription of 17β-hydroxysteroid dehydrogenase type 1 in endometrial adenocarcinoma cells. Mol Biol Rep. 2011 Jun;38(5):3355-60. doi: 10.1007/s11033-010-0441-3. Epub 2010 Nov 18. PubMed PMID: 21086175.

6: Durczak M, Jagodzinski PP. Apicidin upregulates PHD2 prolyl hydroxylase gene expression in cervical cancer cells. Anticancer Drugs. 2010 Jul;21(6):619-24. PubMed PMID: 20527723.

7: Ahn MY, Chung HY, Choi WS, Lee BM, Yoon S, Kim HS. Anti-tumor effect of apicidin on Ishikawa human endometrial cancer cells both in vitro and in vivo by blocking histone deacetylase 3 and 4. Int J Oncol. 2010 Jan;36(1):125-31. PubMed PMID: 19956841.

8: Noh JH, Song JH, Eun JW, Kim JK, Jung KH, Bae HJ, Xie HJ, Ryu JC, Ahn YM, Wee SJ, Park WS, Lee JY, Nam SW. Systemic cell-cycle suppression by Apicidin, a histone deacetylase inhibitor, in MDA-MB-435 cells. Int J Mol Med. 2009 Aug;24(2):205-26. PubMed PMID: 19578794.

9: Lai JP, Sandhu DS, Moser CD, Cazanave SC, Oseini AM, Shire AM, Shridhar V, Sanderson SO, Roberts LR. Additive effect of apicidin and doxorubicin in sulfatase 1 expressing hepatocellular carcinoma in vitro and in vivo. J Hepatol. 2009 Jun;50(6):1112-21. doi: 10.1016/j.jhep.2008.12.031. Epub 2009 Mar 9. PubMed PMID: 19376607; PubMed Central PMCID: PMC2756527.

10: Park SJ, Kim MJ, Kim HB, Sohn HY, Bae JH, Kang CD, Kim SH. Cotreatment with apicidin overcomes TRAIL resistance via inhibition of Bcr-Abl signaling pathway in K562 leukemia cells. Exp Cell Res. 2009 Jul 1;315(11):1809-18. doi: 10.1016/j.yexcr.2009.02.024. Epub 2009 Mar 4. PubMed PMID: 19268463.